

In-Depth Technical Guide: **tert-Butyl (3-iodophenyl)carbamate** in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **tert-Butyl (3-iodophenyl)carbamate**

Cat. No.: **B119290**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl (3-iodophenyl)carbamate**, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details its chemical properties, synthesis, and significant role as a versatile intermediate in cross-coupling reactions.

Core Compound Data

CAS Number: 143390-49-2

Synonyms: N-Boc-3-iodoaniline, (3-Iodophenyl)carbamic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-3-iodoaniline

Property	Value
Molecular Formula	C ₁₁ H ₁₄ INO ₂
Molecular Weight	319.14 g/mol
Appearance	Solid
Storage	Keep in a dark place, sealed in dry, 2-8°C

Synthesis and Experimental Protocols

tert-Butyl (3-iodophenyl)carbamate is typically synthesized from 3-iodoaniline through a carbamate formation reaction. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amine functionality, rendering it stable for subsequent chemical transformations.

General Protocol for the Synthesis of **tert-Butyl (3-iodophenyl)carbamate**

This protocol describes a standard method for the Boc-protection of 3-iodoaniline.

Materials:

- 3-Iodoaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (NEt₃) or other suitable base
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 3-iodoaniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the base (e.g., triethylamine, 1.2-1.5 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 equivalents) in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water or saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield pure **tert-Butyl (3-iodophenyl)carbamate**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The presence of the iodine atom on the phenyl ring makes **tert-Butyl (3-iodophenyl)carbamate** an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in biologically active molecules.^[1]

General Protocol for Suzuki-Miyaura Coupling of **tert-Butyl (3-iodophenyl)carbamate**

This protocol outlines a general procedure for the coupling of **tert-Butyl (3-iodophenyl)carbamate** with a generic arylboronic acid.

Materials:

- **tert-Butyl (3-iodophenyl)carbamate**
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (typically 1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) (2-3 equivalents)

- Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine

Procedure:

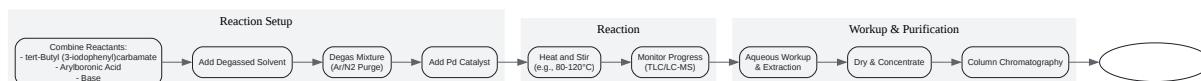
- To a reaction vessel, add **tert-Butyl (3-iodophenyl)carbamate**, the arylboronic acid, and the base.
- Add the degassed solvent system.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Add the palladium catalyst under an inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent.
- Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving similar iodoaniline derivatives, which can be adapted for **tert-Butyl (3-iodophenyl)carbamate**.

Entry	Aryl Halide	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	N-Boc-3-iodo-1H-indazole	4-Formylphenylboronic acid	PdCl ₂ (dp pf) (5)	K ₂ CO ₃	Dioxane/H ₂ O	80	78[1]
2	2-Iodoaniline	Phenylboronic acid	Pd(OAc) ₂ (2)	K ₂ CO ₃	Dioxane/H ₂ O	90	~95

Experimental Workflow and Signaling Pathway Diagrams

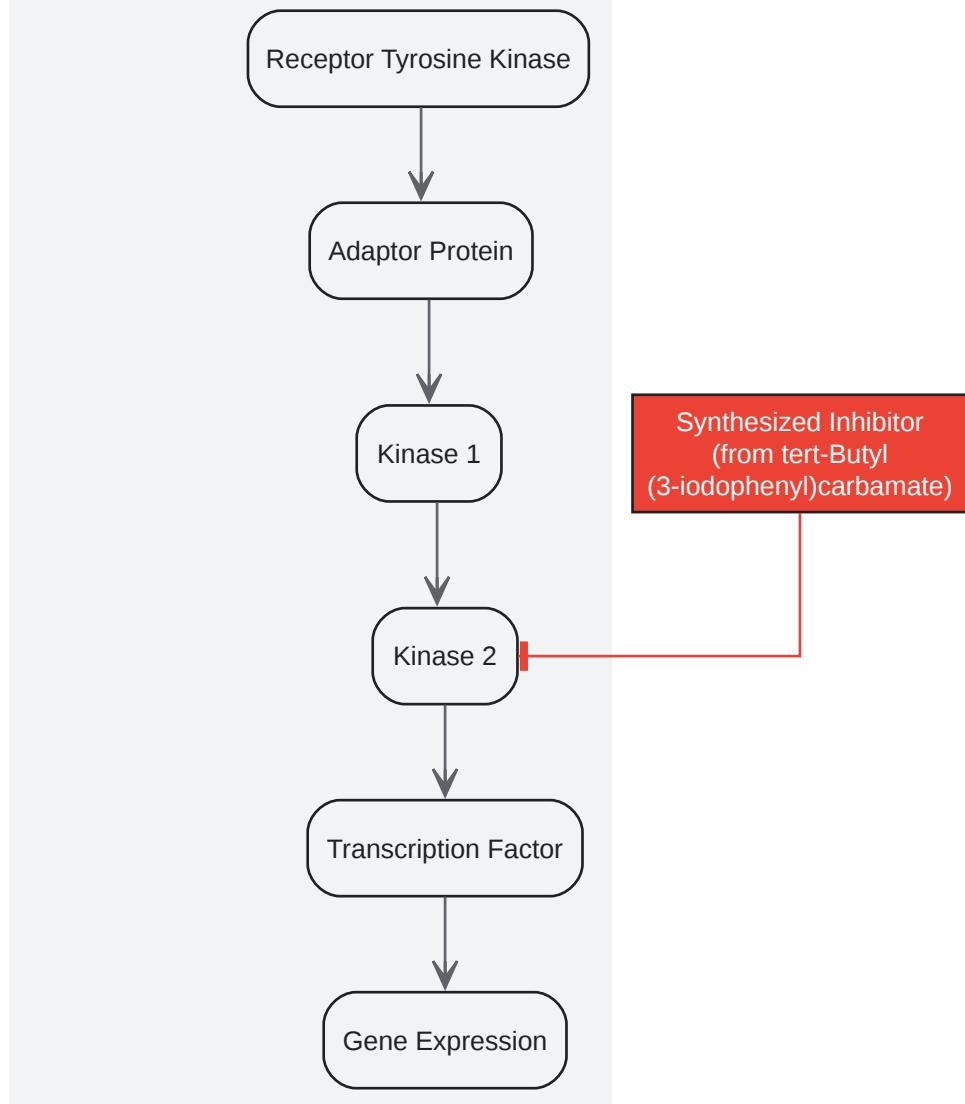
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a conceptual signaling pathway where a molecule synthesized from **tert-Butyl (3-iodophenyl)carbamate** might act as an inhibitor.



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Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conceptual Kinase Signaling Pathway

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Caption: Conceptual inhibition of a kinase signaling pathway by a synthesized molecule.

Suppliers

A number of chemical suppliers provide **tert-Butyl (3-iodophenyl)carbamate**. Below is a list of some potential suppliers. It is recommended to verify the purity and availability from the respective supplier's website.

- Sigma-Aldrich

- BLD Pharm
- CymitQuimica
- AK Scientific, Inc.
- Molbase

This guide serves as a foundational resource for researchers and professionals working with **tert-Butyl (3-iodophenyl)carbamate**. The provided protocols are general and may require optimization for specific substrates and reaction scales. Always refer to relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

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References

- 1. benchchem.com [benchchem.com]
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